2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone
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Overview
Description
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone is a compound that features both indole and pyridine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The pyridine ring is a common structural motif in many pharmaceuticals and agrochemicals, contributing to the compound’s potential utility in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone typically involves the reaction of indole derivatives with pyridine-based compounds. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions using water as the oxygen source . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the compound into different functional derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Boron hydrides are often employed for the reduction of functional groups.
Substitution: Various electrophiles can be used for substitution reactions on the indole ring.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, reduced indole derivatives, and substituted indole compounds .
Scientific Research Applications
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its neuroprotective and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as inflammation, cell proliferation, and microbial growth . The pyridine ring enhances the compound’s ability to interact with enzymes and other proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole Derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Pyridin-2-yl-methanones: Compounds with the pyridine ring and methanone group, used in similar applications.
Uniqueness
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone is unique due to the combination of indole and pyridine moieties, which enhances its biological activity and versatility in various applications. This dual functionality makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXKODRCDMRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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